molecular formula C13H11BrN+ B492357 1-[1-(3-bromophenyl)vinyl]pyridinium

1-[1-(3-bromophenyl)vinyl]pyridinium

Cat. No.: B492357
M. Wt: 261.14g/mol
InChI Key: HIPUXICOPWMHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-bromophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11BrN+ It is characterized by the presence of a bromophenyl group attached to a vinyl pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-bromophenyl)vinyl]pyridinium typically involves the reaction of 3-bromobenzaldehyde with pyridine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired vinyl pyridinium compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(3-bromophenyl)vinyl]pyridinium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-bromophenyl)vinyl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(3-bromophenyl)vinyl]pyridinium can be compared with other similar compounds such as:

  • 1-[1-(4-bromophenyl)vinyl]pyridinium
  • 1-[1-(2-bromophenyl)vinyl]pyridinium
  • 1-[1-(3-chlorophenyl)vinyl]pyridinium

These compounds share similar structural features but differ in the position or type of halogen substituent. The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H11BrN+

Molecular Weight

261.14g/mol

IUPAC Name

1-[1-(3-bromophenyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C13H11BrN/c1-11(15-8-3-2-4-9-15)12-6-5-7-13(14)10-12/h2-10H,1H2/q+1

InChI Key

HIPUXICOPWMHGF-UHFFFAOYSA-N

SMILES

C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2

Canonical SMILES

C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2

Origin of Product

United States

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